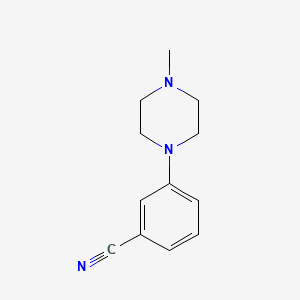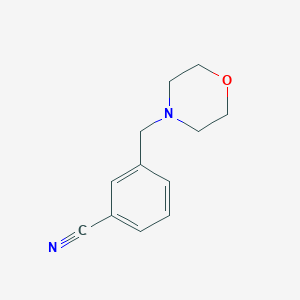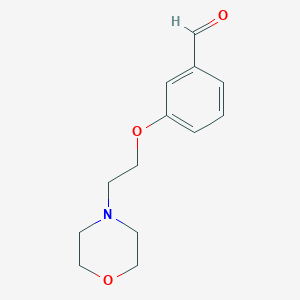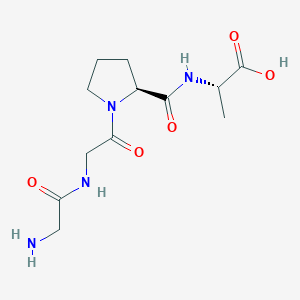
L-Alanine, glycylglycyl-L-prolyl-
Descripción general
Descripción
L-Alanine, glycylglycyl-L-prolyl- is a tripeptide that is used in various studies as a model for understanding the structure and behavior of larger polypeptides and proteins, particularly collagen. The tripeptide sequence is of interest due to its resemblance to the repeating units found in the collagen triple helix and its potential to form secondary structures that are relevant to protein folding and stability.
Synthesis Analysis
The synthesis of tripeptides and related polypeptides has been explored in several studies. For instance, the synthesis of poly(L-alanyl-L-prolyl-glycine) involves the use of organic acids to dissolve the lyophilized polymer, which can then remain in solution in an unaggregated state . Similarly, the synthesis of poly(L-alanyl-L-alanyl-glycine) was achieved by polymerizing the activated N-hydroxysuccinimide ester of the tripeptide unit . The synthesis of regular copolymers of glycine and alanine, such as poly-(L-Ala-Gly-Gly), was accomplished through self-condensation of p-nitrophenyl esters of the corresponding peptides . These methods highlight the versatility of peptide synthesis techniques in creating model compounds for structural investigations.
Molecular Structure Analysis
The molecular structure of these tripeptides and their polymers has been extensively studied. For example, the crystal structure of glycyl-L-alanine hydrochloride was elucidated using two-dimensional methods, revealing the zwitterionic nature of the molecule in the crystal form . The polytripeptide (Ala-Pro-Gly)n forms left-handed helices in the polyproline II conformation in one of its solid-state forms, with the molecules forming zigzag sheets stabilized by hydrogen bonding . The linear tripeptide L-alanylglycyl-L-alanine exists as a zwitterion in the crystal, with both peptide units in trans configurations .
Chemical Reactions Analysis
Chemical reactions involving these tripeptides include the palladium(II)-promoted hydrolysis of peptide esters, such as the methyl esters of glycyl-L-alanine. This process involves the peptide esters acting as tridentate ligands and undergoing rapid hydrolysis by water and hydroxide ion due to the high Lewis acidity of Pd(II) . Additionally, gamma-irradiation of aqueous solutions of glycylglycine and glycyl-L-alanine in the presence of a spin trap has been used to analyze stable spin adducts, providing insights into the radical chemistry of peptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of these tripeptides and their polymers are closely related to their potential to form secondary structures. For instance, the circular dichroism of poly(glycyl-L-prolyl-L-alanine) indicates an increase in optical activity with decreasing temperature, suggesting an increase in periodic structure, consistent with a triple helix similar to that present in collagen . The poly(L-alanyl-L-alanyl-glycine) polymer shows evidence of a pleated-sheet structure in the solid state, similar to silk fibroins, but lacks evidence for a collagen-like triple-helical conformation . The synthesis and conformations of periodic copolypeptides of L-alanine and glycine have been studied to determine how the arrangement of residues influences the secondary structure of the copolymers in the solid state .
Aplicaciones Científicas De Investigación
Absorption and Metabolism
L-Alanine and its related peptides, including glycylglycyl-L-prolyl-, play a significant role in absorption and metabolism within the human body. Studies demonstrate that synthetic dipeptides such as L-alanyl-L-glutamine and glycyl-L-tyrosine are rapidly cleared from plasma, indicating a safe and efficient utilization as sources of free amino acids for parenteral use (Albers et al., 1988; Albers et al., 1989). These findings are crucial for clinical nutrition, especially in conditions requiring intravenous feeding.
Role in Parenteral Nutrition
Research shows that specific dipeptides, including those related to L-Alanine, are vital in parenteral nutrition, providing a direct source of amino acids for patients unable to consume or absorb food orally. A study on critically ill patients revealed that supplementation with L-alanyl-L-glutamine in parenteral nutrition significantly improved six-month survival rates, underscoring the importance of these dipeptides in clinical nutrition (Goeters et al., 2002).
Impact on Glucose Metabolism
The relationship between amino acids, including L-Alanine, and glucose metabolism is complex and significant, particularly in the context of diabetes and hyperglycemia. Studies indicate that interventions increasing blood ketone concentrations can lower blood glucose levels, a phenomenon partly attributed to the decreased availability of L-Alanine for gluconeogenesis, highlighting a potential therapeutic avenue for managing diabetes (Mota As et al., 2021).
Therapeutic Potential in Metabolic Disorders
Dipeptides like glycyl-L-proline, derived from L-Alanine, show promise as biomarkers and therapeutic targets in conditions such as migraine, where alterations in serum amino acid levels are observed. Identifying specific amino acids and peptides associated with migraine can lead to better understanding and management strategies for this disabling condition (Ren et al., 2017).
Influence on Immune Function
The administration of glutamine-containing dipeptides, such as GLY-GLN and ALA-GLN, has been investigated for their impact on immunomodulation during the perioperative period. These studies suggest that specific dipeptides can reduce immunosuppression and improve outcomes, indicating the crucial role of L-Alanine and its derivatives in supporting immune function (Exner et al., 2003).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O5/c1-7(12(20)21)15-11(19)8-3-2-4-16(8)10(18)6-14-9(17)5-13/h7-8H,2-6,13H2,1H3,(H,14,17)(H,15,19)(H,20,21)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVHFLIEWMHDOB-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428594 | |
| Record name | L-Alanine, glycylglycyl-L-prolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Alanine, glycylglycyl-L-prolyl- | |
CAS RN |
61430-18-0 | |
| Record name | L-Alanine, glycylglycyl-L-prolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



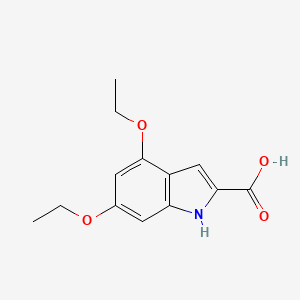
![2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336734.png)
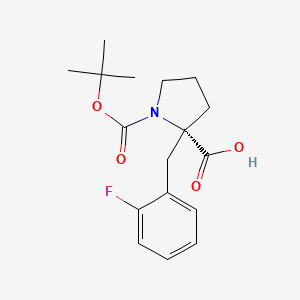
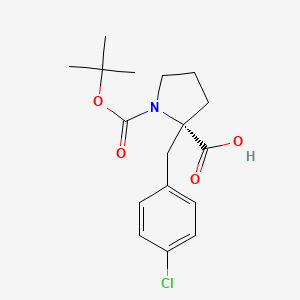
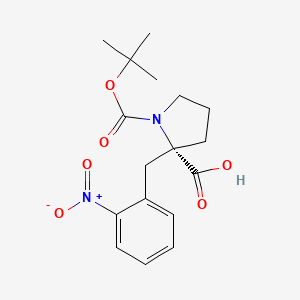
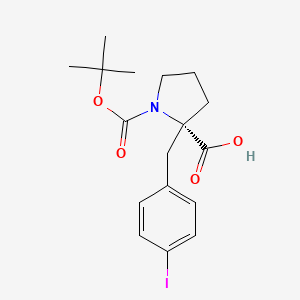
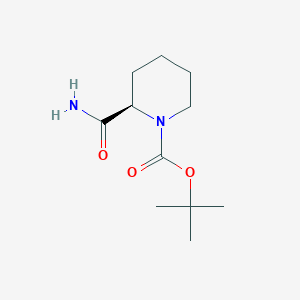
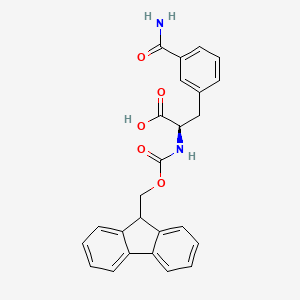
![2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B1336750.png)
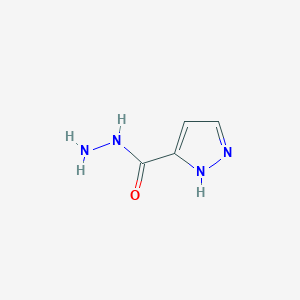
![3-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1336756.png)
